Ethylene/propylene/diene terpolymer
Overview
Description
Ethylene/propylene/diene terpolymer is a synthetic rubber widely used in various applications due to its excellent resistance to heat, oxidation, ozone, and weathering. This compound is composed of ethylene, propylene, and a diene monomer, which allows for crosslinking. It is known for its durability and flexibility, making it a popular choice in industries such as automotive, construction, and manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene/propylene/diene terpolymer is synthesized through the copolymerization of ethylene, propylene, and a diene monomer. Common dienes used include ethylidene norbornene, dicyclopentadiene, and vinyl norbornene. The polymerization process typically involves the use of metallocene catalysts, which allow for precise control over the polymer structure . The reaction is carried out in a liquid propylene medium under constant pressure of ethylene .
Industrial Production Methods: In industrial settings, the production of this compound involves three major steps: polymerization, purification, and finishing. The polymerization process is conducted in a reactor filled with liquid propylene, and the catalyst system is formed directly in the reactor. After polymerization, the product undergoes purification to remove any unreacted monomers and catalysts. Finally, the polymer is finished by adding stabilizers and other additives to enhance its properties .
Chemical Reactions Analysis
Types of Reactions: Ethylene/propylene/diene terpolymer undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most significant reactions is sulfur vulcanization, which involves the crosslinking of the polymer chains to improve its mechanical properties .
Common Reagents and Conditions: Sulfur vulcanization is typically carried out using sulfur as the crosslinking agent, along with accelerators and activators to speed up the reaction. Other common reagents include peroxides for peroxide curing, which provides better heat resistance .
Major Products Formed: The major products formed from these reactions are crosslinked polymers with enhanced mechanical properties, such as increased tensile strength, elasticity, and resistance to heat and chemicals .
Scientific Research Applications
Ethylene/propylene/diene terpolymer has a wide range of scientific research applications. In chemistry, it is used as a base material for the development of nanocomposites with improved mechanical, thermal, and electrical properties . In biology and medicine, it is used in the production of medical devices and equipment due to its biocompatibility and resistance to sterilization processes . In industry, it is used in the manufacturing of automotive parts, roofing materials, and electrical insulation .
Mechanism of Action
The mechanism by which ethylene/propylene/diene terpolymer exerts its effects is primarily through its ability to undergo crosslinking. The diene monomer in the polymer allows for the formation of crosslinks between polymer chains, which enhances the material’s mechanical properties and resistance to environmental factors . The molecular targets involved in this process include the double bonds in the diene monomer, which react with sulfur or peroxide to form crosslinks .
Comparison with Similar Compounds
Ethylene/propylene/diene terpolymer is often compared with other synthetic rubbers such as ethylene propylene rubber, thermoplastic elastomers, and nitrile rubber. Compared to ethylene propylene rubber, this compound has better resistance to heat, ozone, and weathering due to the presence of the diene monomer . Thermoplastic elastomers, on the other hand, offer better resistance to solvents and oils but have lower compression set resistance compared to this compound . Nitrile rubber is known for its excellent resistance to oils and fuels but lacks the weathering resistance of this compound .
List of Similar Compounds:- Ethylene propylene rubber
- Thermoplastic elastomers
- Nitrile rubber
- Chloroprene rubber
- Fluoroelastomers
This compound stands out due to its unique combination of properties, making it a versatile material for various applications.
Properties
IUPAC Name |
ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2/b8-2+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXNNMASLYQCAH-SZPWSVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C.CC=C1CC2CC1C=C2.C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=C.C/C=C/1\CC2CC1C=C2.C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Translucent odorless solid; [Dow Chemical MSDS] | |
Record name | Ethylene-propylene-diene terpolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20889 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25038-36-2 | |
Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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